![molecular formula C12H11ClN2O3S2 B1620562 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide CAS No. 845266-19-5](/img/structure/B1620562.png)
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide
Overview
Description
The compound “4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carbohydrazide group, which is a derivative of carboxylic acid with two amine groups . The molecule also has a sulfonyl group attached to a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the carbohydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-7-10(6-19-11(7)12(16)15-14)20(17,18)9-4-2-8(13)3-5-9/h2-6H,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCNGIOCYPFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384811 | |
Record name | 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845266-19-5 | |
Record name | 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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